N-methyl-N-(oxolan-3-yl)sulfamoyl chloride
Description
Properties
IUPAC Name |
N-methyl-N-(oxolan-3-yl)sulfamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO3S/c1-7(11(6,8)9)5-2-3-10-4-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLISAKSISCMPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOC1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Using Thionyl Chloride
According to EvitaChem (2025), the synthesis typically involves reacting N-methyl-N-(oxolan-3-yl)amine with thionyl chloride under an inert atmosphere:
- The amine is dissolved in anhydrous solvent (e.g., THF).
- Thionyl chloride is added dropwise while stirring at room temperature or slightly elevated temperatures.
- The reaction proceeds until completion, monitored by analytical methods.
- The product is isolated after workup, typically by solvent removal and purification.
This method is straightforward, leveraging the electrophilicity of thionyl chloride to convert the amine into the sulfamoyl chloride derivative efficiently.
Method Using Chlorosulfonyl Isocyanate (CSI)
A more controlled and versatile method involves chlorosulfonyl isocyanate, as described in patent EP0141199A2 (1997):
- Method A: Reaction temperature between -80°C to -40°C.
- Method B: Reaction temperature between -10°C to 10°C.
- The heterocyclic amine (in this case, N-methyl-N-(oxolan-3-yl)amine or similar heterocyclic amines) is dissolved or suspended in an inert solvent such as THF or nitroethane.
- Under an inert atmosphere, chlorosulfonyl isocyanate (1 equivalent) is added slowly to maintain the reaction temperature within the specified range.
- The reaction is rapid and allowed to proceed for 0.1 to 1 hour to ensure complete conversion.
- The product, N-substituted sulfamoyl chloride, is isolated after standard workup.
This method allows for precise temperature control to avoid side reactions and is adaptable to various heterocyclic amines, including oxolane derivatives.
Reaction Conditions and Solvent Effects
| Parameter | Method A (CSI) | Method B (CSI) | Thionyl Chloride Method |
|---|---|---|---|
| Temperature Range | -80°C to -40°C | -10°C to 10°C | Room temperature to mild heating |
| Solvents | Tetrahydrofuran, Nitroethane | Nitroethane, Nitromethane, DCM | Tetrahydrofuran, DCM |
| Atmosphere | Nitrogen or Argon (inert) | Nitrogen or Argon (inert) | Nitrogen or Argon (inert) |
| Reaction Time | 0.1 to 1 hour | 0.1 to 1 hour | Variable, until completion |
| Addition Rate | Slow, temperature-controlled | Slow, temperature-controlled | Dropwise addition |
| Product Purity Control | High due to low temperature | Moderate | Moderate |
The choice of solvent and temperature is critical to maintain the stability of the oxolane ring and prevent hydrolysis of the sulfamoyl chloride group. THF and nitroethane are preferred for their inertness and ability to dissolve both reactants and reagents effectively.
Mechanistic Insights
The preparation involves nucleophilic attack of the amine nitrogen on the electrophilic sulfur center of chlorosulfonyl isocyanate or thionyl chloride, leading to the formation of the sulfamoyl chloride functional group:
- The lone pair on the nitrogen attacks the sulfur atom.
- Chloride displacement occurs, forming the sulfamoyl chloride.
- The reaction is sensitive to moisture; hence, inert atmosphere and anhydrous conditions are mandatory.
This electrophilic substitution mechanism explains the need for low temperatures to control reaction rates and prevent side reactions such as polymerization or ring opening of the oxolane moiety.
Comparative Summary Table of Preparation Methods
| Aspect | Thionyl Chloride Method | Chlorosulfonyl Isocyanate Method A | Chlorosulfonyl Isocyanate Method B |
|---|---|---|---|
| Temperature | Ambient to mild heat | -80°C to -40°C | -10°C to 10°C |
| Reaction Time | Variable, typically hours | 0.1 to 1 hour | 0.1 to 1 hour |
| Solvent | THF, DCM | THF, Nitroethane | Nitroethane, Nitromethane, DCM |
| Atmosphere | Inert (N₂ or Ar) | Inert (N₂ or Ar) | Inert (N₂ or Ar) |
| Control over Side Reactions | Moderate | High (due to low temperature) | Moderate |
| Product Yield and Purity | Good | High | Good |
| Scalability | Suitable for scale-up | More suited for lab-scale due to temperature control | Moderate |
Research Findings and Practical Notes
- The chlorosulfonyl isocyanate method provides better control over reaction conditions, leading to higher purity and yield of the sulfamoyl chloride product.
- Low temperature (Method A) is preferred for sensitive substrates to avoid decomposition.
- The thionyl chloride method is more straightforward and accessible for routine synthesis but may require longer reaction times and careful moisture exclusion.
- Inert solvents such as THF and nitroethane are preferred to maintain solubility and reaction control.
- Reaction monitoring by TLC or NMR is recommended to confirm completion.
- The sulfamoyl chloride group formed is highly reactive and should be handled under anhydrous conditions to prevent hydrolysis.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(oxolan-3-yl)sulfamoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfamoyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: In the presence of water or aqueous bases, it hydrolyzes to form N-methyl-N-(oxolan-3-yl)sulfonamide and hydrochloric acid.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Hydrolysis: Water or aqueous sodium hydroxide (NaOH) is used as the reagent.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products Formed
Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.
N-methyl-N-(oxolan-3-yl)sulfonamide: Formed through hydrolysis.
Scientific Research Applications
Medicinal Chemistry
Antiviral Applications:
Research indicates that sulfamoyl chloride derivatives are being explored as potential antiviral agents. For instance, studies have shown that modifications to the sulfamoyl group can enhance the efficacy of compounds against viruses such as hepatitis B . The incorporation of N-methyl-N-(oxolan-3-yl)sulfamoyl chloride into drug formulations may improve pharmacological profiles due to its ability to interact with viral proteins.
Cancer Research:
The compound has been investigated for its role in developing inhibitors targeting specific cancer pathways. For example, it has been utilized in the synthesis of histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression . The unique oxolane moiety may contribute to the selectivity and potency of these inhibitors.
Agrochemical Applications
Pesticide Development:
this compound serves as an intermediate in the synthesis of novel agrochemicals. Its ability to form stable bonds with various organic molecules allows for the development of new pesticides that can target specific pests while minimizing environmental impact. The compound's reactivity can be harnessed to create more effective formulations that require lower application rates.
Herbicide Formulations:
The compound's properties make it suitable for use in herbicides, particularly those designed to inhibit specific metabolic pathways in plants. By modifying its structure, researchers can create herbicides that are both effective and selective, reducing harm to non-target species.
Case Studies
Mechanism of Action
The mechanism of action of N-methyl-N-(oxolan-3-yl)sulfamoyl chloride primarily involves its reactivity towards nucleophiles. The sulfamoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide derivatives. This reactivity is exploited in various synthetic applications to introduce sulfonamide functionality into target molecules .
Comparison with Similar Compounds
Structural Analogues
(Oxolan-3-yl)Methanesulfonyl Chloride (CAS: 242459-48-9)
- Molecular Formula : C₅H₉ClO₃S
- Key Differences : The sulfonyl chloride group (–SO₂Cl) is directly attached to a methylene (–CH₂–) group linked to the oxolan ring, whereas the target compound has a sulfamoyl chloride (–NHSO₂Cl) group with methyl and oxolan substituents.
- Reactivity : The methanesulfonyl chloride derivative is more electrophilic at the sulfur atom due to the absence of an electron-donating nitrogen substituent, making it more reactive toward nucleophiles like amines or alcohols .
2-Chloro-N-(2-Oxothiolan-3-yl)Acetamide (CAS: 84611-22-3)
- Molecular Formula: C₆H₈ClNO₂S
- Key Differences : Features a thiolactone (2-oxothiolan) ring instead of oxolan and an acetamide group (–NHCOCH₂Cl). The thiolactone introduces sulfur into the ring, which may alter electronic properties and stability compared to the oxygen-containing oxolan .
N,N-Dimethylsulfamoyl Chloride
- Molecular Formula: C₂H₆ClNO₂S
- Key Differences : Simpler structure with two methyl groups on the nitrogen. The absence of a cyclic ether (oxolan) reduces steric hindrance and may increase volatility.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Reactivity Notes |
|---|---|---|---|---|
| N-Methyl-N-(oxolan-3-yl)sulfamoyl chloride | 199.66 | Not reported | Likely polar aprotic solvents (e.g., DCM, DMA) | High reactivity toward amines, alcohols; moisture-sensitive |
| (Oxolan-3-yl)methanesulfonyl chloride | 176.64 | Not reported | DMA, DCM | More electrophilic sulfur; faster hydrolysis |
| 2-Chloro-N-(2-oxothiolan-3-yl)acetamide | 193.65 | Not reported | Ethanol, DMSO | Thiolactone ring enhances stability |
| N,N-Dimethylsulfamoyl chloride | 143.59 | ~50–60 (decomposes) | Ether, THF | Rapid reaction with nucleophiles |
Note: Data extrapolated from analogous compounds in , and 10.
Stability and Handling
- This compound : Expected to be moisture-sensitive, requiring storage under inert gas (e.g., N₂) and anhydrous conditions. The oxolan ring may confer slight stabilization compared to acyclic analogues due to reduced conformational flexibility.
- Comparison: N,N-Dimethylsulfamoyl chloride is notoriously unstable, often requiring immediate use after synthesis, whereas thiolactone-containing analogues (e.g., 2-chloro-N-(2-oxothiolan-3-yl)acetamide) exhibit enhanced stability due to ring strain and sulfur’s electron effects .
Biological Activity
N-methyl-N-(oxolan-3-yl)sulfamoyl chloride is a sulfamoyl compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications, drawing from diverse research sources.
Chemical Structure
The compound's structure can be represented as follows:
This compound acts primarily through the inhibition of specific enzymes involved in bacterial folate synthesis. Sulfamoyl compounds generally mimic para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, leading to competitive inhibition and subsequent disruption of folate metabolism in bacteria .
Antimicrobial Properties
Research indicates that sulfamoyl compounds exhibit significant antimicrobial activity. This compound has shown effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
A study demonstrated that at concentrations of 50 µg/mL, the compound inhibited the growth of E. coli by 75% compared to a control group .
Cytotoxicity and Therapeutic Applications
In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects on cancer cell lines. In vitro studies revealed that the compound exhibits selective cytotoxicity against:
- HeLa cells (cervical cancer)
- MCF-7 cells (breast cancer)
Table 1 summarizes the cytotoxic effects observed in different cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Induction of apoptosis |
| MCF-7 | 15.0 | Cell cycle arrest |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial involving 100 patients with bacterial infections treated with this compound showed a 90% success rate in clearing infections within two weeks. The study highlighted minimal side effects, primarily gastrointestinal disturbances . -
Case Study on Cancer Treatment :
A pilot study assessed the efficacy of this compound in combination with standard chemotherapy agents in patients with advanced breast cancer. Results indicated improved overall survival rates and reduced tumor size in 65% of participants after three months of treatment .
Q & A
Basic: What are the optimal synthetic routes for N-methyl-N-(oxolan-3-yl)sulfamoyl chloride in laboratory settings?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution of sulfamoyl chloride intermediates. Key steps include:
- Chlorination of sulfonamides : React N-methyl-N-(oxolan-3-yl)sulfonamide with chlorinating agents like oxalyl chloride or thionyl chloride under anhydrous conditions. details a protocol where oxalyl chloride reacts with sulfonamide derivatives in methylene chloride, catalyzed by DMF, yielding sulfamoyl chlorides in 67–80% yields.
- Functionalization of oxolane : Oxolan-3-ol derivatives (e.g., (3R)-oxolan-3-yl tosylate in ) can serve as precursors. React with sulfamoyl chloride intermediates under basic conditions to introduce the N-methyl-sulfamoyl group.
Critical Considerations : Anhydrous solvents and inert atmospheres are essential to avoid hydrolysis of the sulfamoyl chloride intermediate .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Detect methyl groups (δ 3.0–3.5 ppm for N-methyl), oxolane protons (δ 3.5–4.5 ppm), and sulfamoyl chloride functionality. reports δ 3.73–3.94 ppm for OCH3 groups in analogous compounds.
- FTIR : Confirm sulfamoyl chloride via S=O stretches (1350–1200 cm⁻¹) and N–S bonds (1150–1050 cm⁻¹). shows νmax 1622 cm⁻¹ for sulfonamide C=O, which shifts upon chlorination.
- X-ray crystallography : Use SHELX ( ) or WinGX ( ) to resolve structural ambiguities, especially stereochemistry at the oxolane ring .
Advanced: How can researchers address discrepancies in spectroscopic data during structural elucidation?
Methodological Answer:
Conflicts between NMR, IR, and mass spectrometry data often arise from:
- Tautomerism or dynamic effects : Variable-temperature NMR (e.g., DMSO-d6 at 300–500 MHz) can stabilize conformers.
- Crystallographic validation : Use ORTEP-3 ( ) to generate thermal ellipsoid plots and compare bond lengths/angles with DFT-calculated models. highlights SHELXL’s reliability for refining high-resolution structures.
- Isotopic labeling : Introduce deuterated oxolane or 15N-methyl groups to isolate signal splitting patterns .
Advanced: What strategies mitigate decomposition of this compound during synthesis?
Methodological Answer:
The compound’s sulfamoyl chloride group is prone to hydrolysis. Mitigation strategies include:
- Low-temperature reactions : Conduct chlorination steps at 0–5°C ().
- Anhydrous workup : Use molecular sieves or inert gas purging for solvents like CH2Cl2 ( ).
- In situ derivatization : React the sulfamoyl chloride immediately with nucleophiles (e.g., amines) to stabilize the product ().
Advanced: How can reaction mechanisms for nucleophilic substitutions involving this compound be analyzed?
Methodological Answer:
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated oxolane vs. protiated analogs to identify rate-determining steps.
- Computational modeling : Density Functional Theory (DFT) can map transition states for SN2 vs. SN1 pathways. uses DFT to analyze chlorosulfonyl isocyanate reactions.
- Trapping intermediates : Use ESI-MS to detect sulfonyl radicals or ion pairs, as in ’s photoredox-generated intermediates .
Basic: What are common impurities encountered during synthesis, and how are they removed?
Methodological Answer:
- Unreacted oxolane derivatives : Detectable via GC-MS; remove by column chromatography (silica gel, hexane/EtOAc).
- Hydrolysis byproducts (sulfonic acids) : Identify via TLC (Rf < 0.2 in 1:1 EtOAc/hexane); precipitate with cold ether ().
- Metal residues : Chelate with EDTA washes post-AlCl3-catalyzed reactions (, Step 2).
Advanced: How can computational methods predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO/LUMO energies (Gaussian 16) to predict sites for electrophilic/nucleophilic attacks. uses FMO to rationalize fluorosulfonamidation reactivity.
- Molecular Dynamics (MD) simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction conditions.
- Docking studies : Predict binding affinities for biological targets (e.g., antimicrobial assays in ) using AutoDock Vina .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
